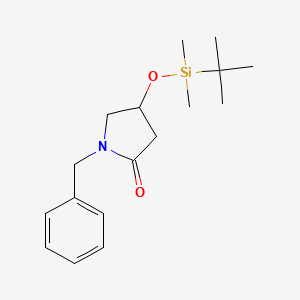
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a benzyl group attached to the nitrogen atom and a tert-butyldimethylsilyl (TBDMS) group attached to the oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group: The hydroxyl group of the precursor compound is protected by reacting with TBDMS-Cl in the presence of a base.
Formation of Pyrrolidinone Ring: The protected intermediate undergoes cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the silyl-protected hydroxyl group can undergo deprotection to reveal reactive hydroxyl functionalities. These interactions can modulate various biochemical pathways and molecular targets.
相似化合物的比较
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)butan-1-amine: Similar in structure but with an amine group instead of a pyrrolidinone ring.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Contains a benzaldehyde group instead of a pyrrolidinone ring.
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-ylmethanol: Similar structure with a methanol group instead of a ketone.
Uniqueness
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is unique due to its combination of a benzyl group and a silyl-protected hydroxyl group attached to a pyrrolidinone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C17H27NO2Si |
|---|---|
分子量 |
305.5 g/mol |
IUPAC 名称 |
1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C17H27NO2Si/c1-17(2,3)21(4,5)20-15-11-16(19)18(13-15)12-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
InChI 键 |
ZLQGDSWLBGJDAE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)N(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


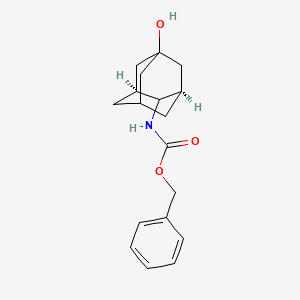
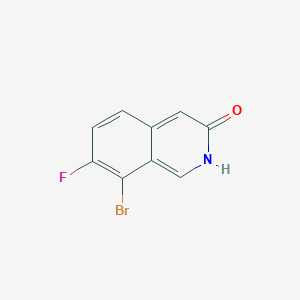
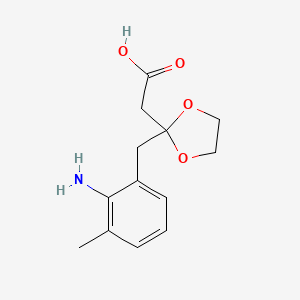
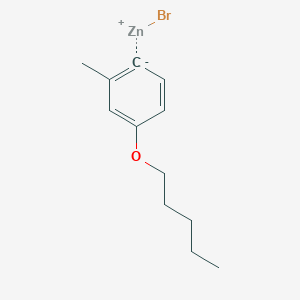
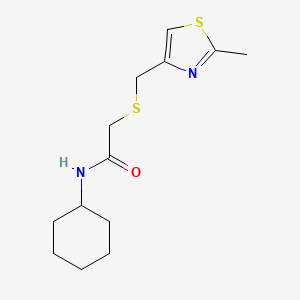
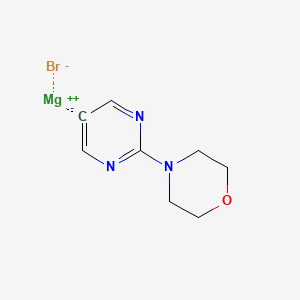
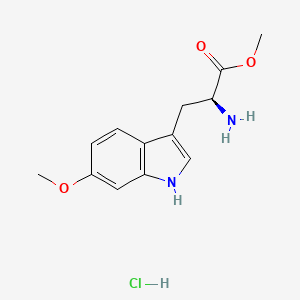
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
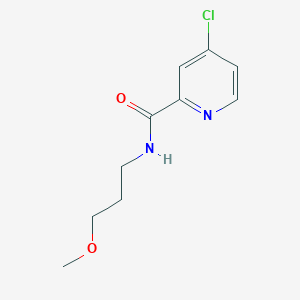
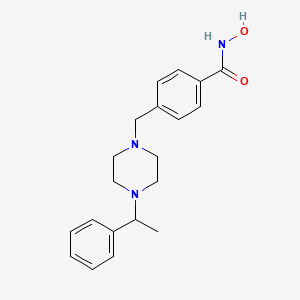
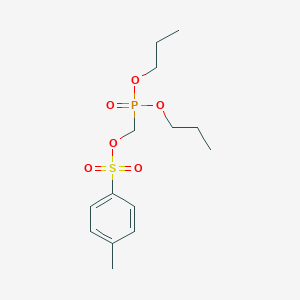
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
